![molecular formula C11H11NO2 B7888982 (S)-Cyanophenylacetic acid ethyl ester](/img/structure/B7888982.png)
(S)-Cyanophenylacetic acid ethyl ester
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Description
(S)-Cyanophenylacetic acid ethyl ester is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (S)-Cyanophenylacetic acid ethyl ester involves the conversion of (S)-phenylalanine to the corresponding nitrile, followed by hydrolysis to obtain the carboxylic acid, and esterification with ethanol to form the ethyl ester.
Starting Materials
(S)-Phenylalanine, Sodium cyanide, Ethanol, Sulfuric acid, Sodium hydroxide, Wate
Reaction
1. Conversion of (S)-phenylalanine to (S)-phenylalanine nitrile using sodium cyanide and sulfuric acid., 2. Hydrolysis of (S)-phenylalanine nitrile to (S)-Cyanophenylacetic acid using sodium hydroxide and water., 3. Esterification of (S)-Cyanophenylacetic acid with ethanol using sulfuric acid as a catalyst to form (S)-Cyanophenylacetic acid ethyl ester.
properties
IUPAC Name |
ethyl (2S)-2-cyano-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIRJEDGTAKGKU-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2S)-2-cyano-2-phenyl-ethanoate |
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